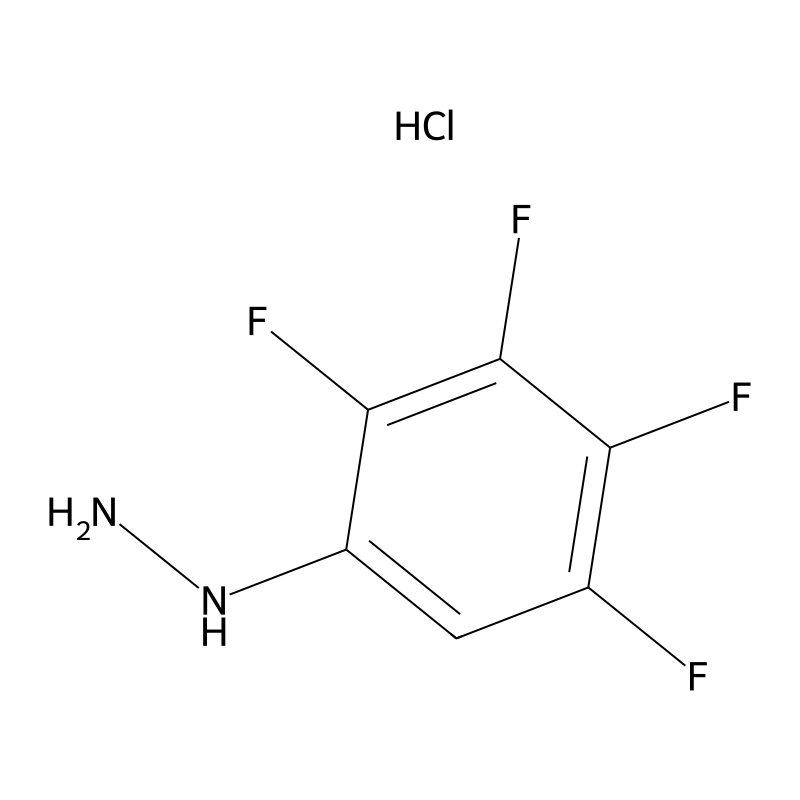(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride is a chemical compound characterized by its hydrazine functional group attached to a tetrafluorinated phenyl ring. The molecular formula is , indicating the presence of four fluorine atoms and one chlorine atom in addition to the hydrazine moiety. This compound is notable for its use in various
- Nucleophilic Substitution: The hydrazine group can act as a nucleophile, allowing it to react with electrophiles in substitution reactions.
- Condensation Reactions: It can form azo compounds through condensation with suitable aromatic compounds.
- Reduction Reactions: The compound may undergo reduction to yield amines, which are valuable intermediates in organic synthesis.
These reactions make (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride a versatile reagent in organic chemistry.
The synthesis of (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride can be achieved through several methods:
- Direct Fluorination: Starting from phenylhydrazine, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents to introduce fluorine atoms at the 2, 3, 4, and 5 positions.
- Hydrochloride Formation: The hydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid.
- Alternative Synthetic Routes: Other methods may involve multi-step synthesis from simpler precursors through various organic transformations including nitration and reduction steps.
(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride finds applications in several fields:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Pharmaceuticals: Potentially useful in drug development due to its bioactive properties.
- Material Science: May be utilized in developing new materials with specific electronic or chemical properties due to the presence of fluorine atoms.
Interaction studies involving (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride focus on its reactivity with biological targets and other chemical species. Research typically examines:
- Binding Affinity: Evaluating how effectively this compound binds to specific biological targets such as enzymes or receptors.
- Mechanism of Action: Understanding how it exerts its effects at the molecular level.
- Toxicity Assessments: Investigating any potential toxic effects when interacting with biological systems.
These studies are crucial for determining the safety and efficacy of this compound in practical applications.
Several compounds share structural similarities with (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phenylhydrazine | Contains a phenyl group and hydrazine | Less electronegative; no fluorination |
| 2-Fluorophenylhydrazine | One fluorine substitution on phenyl | Less reactive than tetrafluorinated variant |
| 3-Fluorophenylhydrazine | One fluorine substitution at position 3 | Similar reactivity but different selectivity |
| 4-Fluorophenylhydrazine | One fluorine substitution at position 4 | Comparable applications but varied properties |
| 1-(2-Amino-4-fluorophenyl)ethanone | Contains an amino group; different functional group | Potentially different biological activity |
The unique aspect of (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride lies in its multiple fluorination which enhances its reactivity and stability compared to these related compounds. The presence of four fluorine atoms significantly alters its electronic properties and potential interactions compared to less substituted analogs.








